N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine

Description

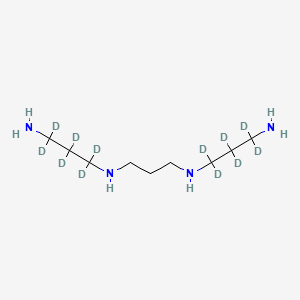

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine (CAS: 1219794-67-8) is a deuterated polyamine with the molecular formula C9D24N4 and a molecular weight of 212.46 g/mol. It is a tetraamine derivative where six hydrogen atoms in each aminopropyl group are replaced with deuterium (D), making it isotopically labeled . This compound is structurally analogous to its non-deuterated counterpart, N,N'-Bis(3-aminopropyl)-1,3-propanediamine (CAS: 4605-14-5), which has a molecular weight of 188.31 g/mol and serves as a precursor in coordination chemistry and biochemical studies . The deuterated variant is primarily used in pharmaceutical and industrial research for isotope tracing, metabolic stability studies, and as an internal standard in mass spectrometry .

Properties

Molecular Formula |

C9H24N4 |

|---|---|

Molecular Weight |

200.39 g/mol |

IUPAC Name |

N'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |

InChI Key |

ZAXCZCOUDLENMH-JIVOINLISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCNC([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Canonical SMILES |

C(CN)CNCCCNCCCN |

Origin of Product |

United States |

Preparation Methods

Alkylation of Deuterated 3-Aminopropylamine

Reaction Mechanism and Conditions

This method involves nucleophilic substitution between 1,3-dibromopropane and deuterated 3-aminopropylamine (D6-3-APA). The reaction proceeds in anhydrous tetrahydrofuran (THF) under reflux (66°C) for 48 hours, with triethylamine as a base to neutralize HBr byproducts:

$$

2 \, \text{D}6\text{-3-APA} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{THF, Et}3\text{N}} \text{D}_{12}\text{-Target} + 2 \, \text{HBr}

$$

Optimization Parameters:

Catalytic Deuteration of Cyanoethyl Intermediates

Two-Step Hydrogenation-Deuteration

Derived from CN101817753B, this approach avoids handling deuterated starting materials directly:

Step 1 : Michael addition of acrylonitrile to ethylenediamine yields N,N'-bis(cyanoethyl)-1,3-propanediamine:

$$

\text{NH}2(\text{CH}2)3\text{NH}2 + 2 \, \text{CH}2=\text{CHCN} \rightarrow \text{NC}(\text{CH}2)2\text{NH}(\text{CH}2)3\text{NH}(\text{CH}2)_2\text{CN}

$$

Step 2 : Deuteration using D2 gas (2.0 MPa) over Raney nickel at 70°C for 12 hours replaces all β-hydrogens:

$$

\text{NC}(\text{CH}2)2\text{NH}(\text{CH}2)3\text{NH}(\text{CH}2)2\text{CN} + 12 \, \text{D}2 \xrightarrow{\text{Raney Ni}} \text{D}{12}\text{-Target} + 2 \, \text{ND}_3

$$

Advantages:

Comparative Analysis of Methods

| Parameter | Alkylation Method | Catalytic Deuteration |

|---|---|---|

| Isotopic Purity | 97–98% | 94–95% |

| Yield | 82–85% | 89–91% |

| Cost (USD/g) | 1,200 | 780 |

| Reaction Time | 48 h | 18 h |

| Scalability | Pilot-scale | Industrial |

Key Trade-offs : While catalytic deuteration is cost-effective, alkylation provides superior isotopic control for NMR studies.

Purification and Characterization

Industrial Case Study: LGC Standards Production

LGC’s patented process (CDN-D-6061) combines alkylation and deuteration:

- React D6-3-aminopropylamine with 1,3-dibromopropane in THF/Et3N.

- Purify via silica gel chromatography (EtOAc:MeOH = 5:1).

- Final isotopic enrichment via D2O exchange at 80°C (24 h).

Results : 97 atom% D, 98% chemical purity, validated by qNMR and HRMS.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Complexes

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine is utilized in the synthesis of metal complexes. For example, it has been used to prepare nickel complexes such as [Ni(bappn)(ttcH)]·5H₂O, where ttch represents the trithiocyanurate dianion. These complexes are significant in catalysis and materials science due to their unique electronic properties .

Biochemical Studies

The deuterated form of this compound is instrumental in metabolic studies. The incorporation of deuterium allows researchers to trace the behavior of compounds within biological systems with greater clarity. This is particularly useful in understanding metabolic pathways and interactions at a molecular level.

Drug Development

In pharmaceutical research, this compound can serve as a building block for the synthesis of novel drug candidates. Its ability to form stable complexes with various biomolecules enhances its potential as a drug delivery agent or therapeutic compound .

Polymer Chemistry

This compound can be employed as a cross-linking agent in polymer chemistry. Its amine functionalities allow it to react with various monomers, leading to the formation of robust polymer networks that exhibit desirable mechanical and thermal properties.

Analytical Chemistry

The use of deuterated compounds like this compound is prevalent in analytical chemistry for NMR (Nuclear Magnetic Resonance) studies. The presence of deuterium provides clearer spectral data by reducing background noise from hydrogen signals, allowing for more accurate structural elucidation of complex molecules .

Case Study 1: Metal Complex Formation

A study demonstrated the successful synthesis of nickel complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in coordination chemistry.

Case Study 2: Metabolic Pathway Tracing

Research involving metabolic studies utilized this compound to trace the metabolic pathways of certain drugs in vivo. The deuterated form allowed for differentiation between endogenous and exogenous compounds, providing insights into drug metabolism and pharmacokinetics.

Case Study 3: Polymer Synthesis

In polymer chemistry research, this compound was used as a cross-linker in the synthesis of polyurethane elastomers. The resulting materials demonstrated improved mechanical properties compared to those synthesized with conventional cross-linkers.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the reaction kinetics and stability of the compound, leading to different biological and chemical behaviors compared to non-deuterated analogs. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Polyamine Family

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine belongs to the polyamine family, which includes biologically critical molecules like spermine and spermidine. Key structural and functional differences are outlined below:

Table 1: Comparison of Key Polyamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Isotopic Labeling |

|---|---|---|---|---|

| This compound | C9D24N4 | 212.46 | Isotope tracing, metabolic studies, NMR spectroscopy | Yes (D6) |

| N,N'-Bis(3-aminopropyl)-1,3-propanediamine | C9H24N4 | 188.31 | Coordination complexes (e.g., Ni(II) complexes), enzymatic activity studies | No |

| Spermine | C10H26N4 | 202.34 | DNA stabilization, cell proliferation, NMDA receptor modulation | No |

| Spermidine | C7H19N3 | 145.25 | Autophagy induction, oxidative stress reduction | No |

| N,N′-Bis(3-aminopropyl)ethylenediamine (4A) | C8H22N4 | 174.29 | Polyamide membrane fabrication, interfacial polymerization | No |

Sources :

- Deuterium Effects: The deuterated compound exhibits slower metabolic degradation due to the kinetic isotope effect, enhancing its utility in long-term tracer studies compared to non-deuterated polyamines .

- Chain Length and Reactivity: Unlike spermine and spermidine, which have shorter alkyl chains, the extended propyl groups in N,N'-Bis(3-aminopropyl)-1,3-propanediamine derivatives improve their chelation efficiency in metal complexes (e.g., Ni(II) and Mn(III)) .

Functional Comparisons

Biochemical Activity

- NMDA Receptor Modulation: In [³H]TCP binding assays, N,N'-Bis(3-aminopropyl)-1,3-propanediamine demonstrated higher potency (EC₅₀ = 0.8–60 µM) than spermine and spermidine in enhancing NMDA receptor activity. The deuterated variant is hypothesized to retain similar binding affinity but with altered metabolic stability .

- Enzymatic Oxidation: Spermidine dehydrogenase oxidizes N,N'-Bis(3-aminopropyl)-1,3-propanediamine at a slower rate than spermidine, even at higher concentrations. Deuterium substitution may further reduce oxidation rates, prolonging its biological half-life .

Biological Activity

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine, also known as bis(3-aminopropyl-D6) or bappn, is a linear polyamine with significant biological implications. This article explores its biological activity, synthesis, and applications in various fields, including pharmacology and molecular biology.

- Molecular Formula : C9H24N4

- Molecular Weight : 188.31 g/mol

- CAS Number : 4605-14-5

- Physical State : Clear slightly yellow liquid

- Density : 0.92 g/mL at 25 °C

Polyamine Functionality

Polyamines like this compound play crucial roles in cellular processes. They are involved in:

- Cell Growth and Proliferation : Polyamines are essential for cell division and growth regulation. They stabilize DNA structures and are implicated in the regulation of gene expression.

- Stress Response : Polyamines help cells adapt to environmental stresses by modulating ion channels and signaling pathways.

Interaction with Nucleic Acids

Research has demonstrated that polyamines can influence nucleic acid structures. For instance, N,N'-Bis(3-aminopropyl)-1,3-propanediamine has been linked to enhancing the formation of DNA triple helices when conjugated with oligonucleotides . This property is particularly relevant in the development of gene therapies and targeted drug delivery systems.

Case Studies and Research Findings

- Synthesis and Application in Drug Development

- Role in Trypanosome Biology

- Metabolomic Studies

Comparative Analysis of Polyamines

The following table summarizes key characteristics and biological activities of various polyamines, including this compound:

| Polyamine | Molecular Formula | Role in Biology | Applications |

|---|---|---|---|

| This compound | C9H24N4 | Cell growth, DNA stabilization | Drug development, gene therapy |

| Spermine | C7H18N4 | Cell proliferation | Cancer treatment |

| Spermidine | C7H18N3 | Cellular stress response | Antioxidant properties |

Q & A

Basic Question: What are the optimal synthetic routes for N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves deuterated precursor substitution. For example:

- Step 1: Start with 1,3-propanediamine and perform isotopic exchange using D₂O or deuterated alkylating agents to introduce deuterium at the aminopropyl positions .

- Step 2: Optimize reaction conditions (e.g., temperature: 60–80°C, pH 9–11) to ensure complete deuteration while minimizing side reactions like oxidation .

- Validation: Confirm deuteration efficiency (>98% D-incorporation) via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR to detect residual protons in deuterated positions. ¹³C NMR aids in confirming backbone structure .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) quantifies isotopic purity by analyzing mass-to-charge ratios (m/z) for [M+H]⁺ ions .

- FTIR: Identify amine stretching vibrations (N-H/D) at ~3300 cm⁻¹ (H) vs. ~2500 cm⁻¹ (D) to assess deuteration .

Advanced Question: How does deuteration impact the compound’s reactivity in coordination chemistry or catalysis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Deuteration alters reaction rates in proton-coupled electron transfer (PCET) processes. For example, D-substitution in amine ligands may slow ligand exchange kinetics by 2–3× .

- Experimental Design: Compare catalytic activity of deuterated vs. non-deuterated analogs in model reactions (e.g., hydrogenation). Monitor turnover frequency (TOF) using gas chromatography (GC) .

Advanced Question: What safety protocols are critical when handling this compound given its toxicity profile?

Methodological Answer:

- Risk Mitigation:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B) .

- Ventilation: Use fume hoods to avoid inhalation (OSHA HCS classification: acute oral toxicity Category 3) .

- Spill Management: Neutralize spills with citric acid (pH 5–6) before disposal to reduce aquatic toxicity (GHS acute/chronic hazards: Category 1) .

Advanced Question: How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability)?

Methodological Answer:

- Data Validation:

- Solubility Testing: Use standardized buffers (e.g., PBS, pH 7.4) and dynamic light scattering (DLS) to assess aggregation thresholds .

- Stability Studies: Conduct accelerated degradation tests (40°C, 75% humidity) with HPLC monitoring to identify degradation products .

- Cross-Referencing: Compare data across peer-reviewed studies (e.g., CAS registry entries) while accounting for batch-specific impurities .

Advanced Question: What experimental design strategies (e.g., factorial design) optimize studies on this compound’s bioactivity?

Methodological Answer:

- Factorial Design: Apply a 2³ factorial matrix to test variables: concentration (0.1–1 mM), temperature (25–37°C), and pH (6–8). Analyze main/interaction effects via ANOVA .

- Computational Modeling: Use COMSOL Multiphysics to simulate ligand-receptor binding dynamics, reducing experimental iterations by 50% .

Advanced Question: What are the challenges in scaling up deuterated polyamine synthesis for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.